1-(allyloxy)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enoxyimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-9-8-4-3-7-6-8/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDKQMTLFEFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Allyloxy 1h Imidazole Systems
1 Synthetic Pathways to 1-[2-(Allyloxy)-2-arylethyl]-1H-imidazole Compounds (e.g., Enilconazole and Analogs)
The synthesis of enilconazole, chemically named 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, and its analogs can be accomplished through both one-pot and multi-step procedures.
One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing the number of purification steps and reducing waste. A patented one-pot method for the preparation of enilconazole starts from 2',4'-dichloro-2-chloroacetophenone.
This process involves the initial reduction of the ketone to a secondary alcohol, followed by in-situ etherification with an allyl halide and subsequent nucleophilic substitution with imidazole (B134444). A notable one-pot procedure utilizes a ruthenium catalyst, such as RuCl2(PPh3)3, in the presence of a reducing agent like formic acid or isopropanol, and an organic base. The reaction proceeds through a series of sequential steps within the same reaction vessel.
Table 2: Reagents and Conditions for a One-Pot Synthesis of Enilconazole
| Starting Material | Reagents | Catalyst | Solvent | Temperature |
| 2',4'-dichloro-2-chloroacetophenone | Formic acid/Triethylamine (B128534), Imidazole, Allyl chloride | RuCl2(PPh3)3 | - | 70-75 °C |
The reaction is believed to proceed through the initial reduction of the chloroacetophenone to the corresponding chlorohydrin. This intermediate then reacts with imidazole to form a 1-(2-aryl-2-hydroxyethyl)-1H-imidazole derivative. Finally, O-alkylation of the hydroxyl group with allyl chloride, facilitated by a base, yields the final product, enilconazole.
Multi-step syntheses, while often more laborious, allow for the isolation and purification of intermediates, which can be advantageous for optimizing individual reaction steps and for the synthesis of analogs. A common multi-step route to enilconazole also begins with 2',4'-dichloro-2-chloroacetophenone.
The first step typically involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride. The resulting 1-(2,4-dichlorophenyl)-2-chloroethanol is a key intermediate.
This intermediate can then undergo one of two primary pathways:
Pathway A: The chlorohydrin is first reacted with imidazole to displace the chlorine atom, forming 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1H-imidazole. This alcohol intermediate is then O-allylated using an allyl halide in the presence of a base to afford enilconazole.
Pathway B: The chlorohydrin is first O-allylated to form 1-(2,4-dichlorophenyl)-2-chloro-1-(allyloxy)ethane. This intermediate then undergoes nucleophilic substitution with imidazole to yield enilconazole.
Table 3: Key Intermediates in the Multi-Step Synthesis of Enilconazole
| Intermediate Name | Chemical Structure |
| 1-(2,4-dichlorophenyl)-2-chloroethanol | Cl2C6H3CH(OH)CH2Cl |
| 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1H-imidazole | Cl2C6H3CH(OH)CH2-Im |
| 1-(2,4-dichlorophenyl)-2-chloro-1-(allyloxy)ethane | Cl2C6H3CH(OCH2CH=CH2)CH2Cl |
The synthesis of enilconazole analogs can be readily achieved by modifying the starting materials in these multi-step sequences. For instance, using different substituted acetophenones or various allylic halides allows for the creation of a diverse library of related compounds for structure-activity relationship studies.
Synthesis of Allyl 1H-Imidazole-1-Carboxylate
Allyl 1H-imidazole-1-carboxylate is a key intermediate and reagent in organic synthesis, often utilized to introduce carboxyallyl groups to various nucleophilic centers, including nitrogen, oxygen, and carbon. nih.gov Its preparation is crucial for the subsequent synthesis of more complex molecules. The synthesis of analogous alkyl 1H-imidazole-1-carboxylates provides a foundational methodology. For instance, the synthesis of ethyl 1-ethoxycarbonylimidazole is achieved by reacting imidazole with ethyl chloroformate in the presence of a base, such as triethylamine, in a solvent like benzene. This reaction proceeds at ambient temperature, and after filtration of the triethylamine hydrochloride salt and evaporation of the solvent, the product can be obtained in good yield and purified by distillation. bohrium.com
A similar strategy can be employed for the synthesis of allyl 1H-imidazole-1-carboxylate, where allyl chloroformate is used in place of ethyl chloroformate. The general reaction involves the acylation of imidazole with the appropriate chloroformate.
General Reaction Scheme:
The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction efficiency and ease of purification.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
| Imidazole | Ethyl Chloroformate | Triethylamine | Benzene | Ethyl 1-ethoxycarbonylimidazole | 85 |
| Imidazole | Di-t-butyldicarbonate | Sodium salt of imidazole | Diethyl ether | t-Butyl 1H-imidazole-1-carboxylate | 70 |
This table presents data for the synthesis of analogous imidazole carboxylates, illustrating the general methodology.
Allyl 1H-imidazole-1-carboxylate is a stable and manageable reagent. It plays a significant role in the O-acylation of ketone enolates, facilitated by boron trifluoride etherate, to produce substituted allyl enol carbonates. nih.gov
Catalytic Approaches in the Synthesis of Allyloxy-Functionalized Imidazoles
Catalytic methods, particularly those involving transition metals, offer powerful tools for the functionalization of imidazole rings. These approaches can provide high efficiency, selectivity, and functional group tolerance, which are essential for the synthesis of complex molecules like 1-(allyloxy)-1H-imidazole.
Palladium-Catalyzed Reactions for Imidazole Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of imidazole functionalization, palladium-catalyzed reactions can be employed to introduce allyl groups. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a prominent example. mdpi.com This reaction typically involves the reaction of a nucleophile with an allylic substrate, such as an allylic carbonate or acetate, in the presence of a palladium catalyst.
For the synthesis of N-allylated imidazoles, the imidazole nitrogen can act as the nucleophile, attacking a palladium-π-allyl complex. While direct allyloxylation of imidazoles using palladium catalysis is less common, the functionalization of pre-existing hydroxyimidazoles or the use of allyloxy-containing coupling partners represents a viable strategy.
Palladium-catalyzed decarboxylative allylic alkylation of lactams has been demonstrated to be a highly enantioselective method for creating quaternary N-heterocycles. bohrium.comnih.gov This highlights the potential of palladium catalysis in the stereoselective functionalization of heterocyclic systems.
Other Transition Metal Catalysis in Imidazole Synthesis
Besides palladium, other transition metals have been shown to be effective catalysts for the functionalization of imidazoles. Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the C-H arylation and alkenylation of imidazoles. researchgate.net These methods often utilize phenol (B47542) or enol derivatives as coupling partners.
Iridium catalysts have been successfully employed for the highly regio- and enantioselective N-allylation of imidazoles and related heterocycles. semanticscholar.org These reactions typically use unsymmetrical allylic carbonates as the allyl source and proceed with high yields and selectivities. The choice of catalyst and reaction conditions can be tuned to favor the desired branched or linear product.
| Catalyst System | Reactants | Product Type | Key Features |
| Iridium Complex | Imidazole, Allylic Carbonate | N-Allyl Imidazole | High regio- and enantioselectivity |
| Nickel/dcype | Imidazole, Phenol derivative | C-Aryl Imidazole | C-H functionalization |
| Rhodium(III) | Benzimidazole, Olefin | C-Alkenyl Benzimidazole | Direct olefination with a directing group |
This table summarizes examples of transition metal-catalyzed functionalization of imidazoles.
Methodological Developments for Introducing Allyloxy Groups into Heterocyclic Scaffolds
The introduction of an allyloxy group onto a heterocyclic scaffold is a key step in the synthesis of this compound. A direct and effective method involves the O-alkylation of 1-hydroxyimidazole (B8770565) derivatives. semanticscholar.org
The synthesis of 1-hydroxyimidazoles can be achieved through various methods, including the condensation of α-dione monoximes with aldehydes in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netsemanticscholar.org Once the 1-hydroxyimidazole is obtained, it can be deprotonated with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an allyl halide, such as allyl bromide or chloride, to yield the desired this compound.
General Reaction Scheme for O-Allylation of 1-Hydroxyimidazole:
This approach offers a modular and versatile route to a range of 1-alkoxy and 1-aryloxy-1H-imidazoles. The reactivity of the hydroxy group allows for selective alkylation at the oxygen atom.
Furthermore, the development of methods for the functionalization of heteroaromatic N-oxides provides another avenue for introducing oxygen-containing substituents. nih.govmdpi.com While direct allyloxylation might be challenging, these methods highlight the diverse reactivity of N-oxidized heterocycles, which can be leveraged for the synthesis of functionalized imidazole derivatives.
Reaction Mechanisms and Reactivity of 1 Allyloxy 1h Imidazole Systems
Mechanistic Studies of Allyloxy Rearrangements in Related Systems
While specific mechanistic studies on 1-(allyloxy)-1H-imidazole are not extensively documented, a deep understanding can be derived from investigations into analogous molecular systems. The principles governing nih.govlibretexts.org-Wittig, Claisen, and intramolecular cycloaddition reactions in similar allyloxy compounds provide a strong predictive framework for the behavior of this specific imidazole (B134444) derivative.
The Wittig rearrangement encompasses several variations, primarily the nih.govpurechemistry.org and purechemistry.orgorganic-chemistry.org-sigmatropic shifts. For allylic ether systems, the purechemistry.orgorganic-chemistry.org-Wittig rearrangement is a thermally allowed, concerted pericyclic reaction that typically proceeds at lower temperatures than the nih.govpurechemistry.org shift. scripps.edu The nih.govpurechemistry.org-Wittig rearrangement, in contrast, often involves a more complex radical dissociation-recombination mechanism. organic-chemistry.org
In systems related to this compound, such as allyloxy pyrazolones, base-promoted deprotonation at the α-carbon of the ether linkage can initiate rearrangement. mdpi.comnih.gov Theoretical and experimental studies on these related heterocycles indicate that the purechemistry.orgorganic-chemistry.org-rearrangement is generally favored both kinetically and thermodynamically over the nih.govpurechemistry.org-pathway. mdpi.com The migratory aptitude in these reactions is linked to the stability of the generated radical or carbanionic intermediates. scripps.eduorganic-chemistry.org For a this compound system, a nih.govlibretexts.org-Wittig rearrangement would be less common than a purechemistry.orgorganic-chemistry.org shift, but related sigmatropic shifts are key to its potential reactivity.
Table 1: Comparison of Wittig Rearrangement Pathways
| Feature | nih.govpurechemistry.org-Wittig Rearrangement | purechemistry.orgorganic-chemistry.org-Wittig Rearrangement |
|---|---|---|
| Mechanism | Radical dissociation-recombination organic-chemistry.org | Concerted, pericyclic purechemistry.orgorganic-chemistry.org-sigmatropic shift scripps.edu |
| Typical Conditions | Often requires strong base (e.g., organolithium) | Can occur under milder, often thermal, conditions scripps.edu |
| Intermediate Stability | Dependent on radical stability organic-chemistry.org | Proceeds via a cyclic transition state |
| Competing Reactions | purechemistry.orgorganic-chemistry.org-rearrangement, β-elimination scripps.edu | nih.govpurechemistry.org-rearrangement at higher temperatures organic-chemistry.org |
The Claisen rearrangement is a powerful, thermally driven organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that converts allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds. purechemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction is a concerted, intramolecular process that proceeds through a highly ordered, six-membered cyclic transition state, often favoring a chair-like conformation. libretexts.orgorganic-chemistry.orglibretexts.org This stereospecificity makes it a valuable tool in organic synthesis. organic-chemistry.org
For this compound, the N-O-C=C linkage of the allyloxy group attached to the imidazole ring can be seen as an analogue of an allyl vinyl ether system. Heating would be expected to initiate a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. This process involves the formation of a new C-C bond between the terminal carbon of the allyl group and the C5 position of the imidazole ring, with simultaneous cleavage of the O-C bond. The initial product would be a non-aromatic intermediate that would likely tautomerize to restore the aromaticity of the imidazole ring, resulting in a 5-allyl-1H-imidazol-1-ol derivative. While uncatalyzed Claisen rearrangements can require high temperatures (>100 °C), various catalytic methods have been developed to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov
Table 2: Variations of the Claisen Rearrangement
| Rearrangement | Substrate | Product | Key Features |
|---|---|---|---|
| Classic Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl wikipedia.org | Thermal, concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic shift. libretexts.org |
| Aromatic Claisen | Allyl aryl ether | o-Allylphenol libretexts.orglibretexts.org | Involves a rearomatization step. libretexts.orglibretexts.org |
| Ireland-Claisen | Allylic carboxylate | γ,δ-Unsaturated carboxylic acid wikipedia.orglibretexts.org | Proceeds via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate at lower temperatures. wikipedia.orglibretexts.org |
| Johnson-Claisen | Allylic alcohol + Orthoester | γ,δ-Unsaturated ester wikipedia.orglibretexts.org | Often acid-catalyzed and requires high temperatures. wikipedia.orglibretexts.org |
The tethered allyl group and the imidazole ring in this compound create a scaffold suitable for intramolecular cycloaddition reactions. These reactions are powerful methods for constructing complex polycyclic molecules. nih.gov Depending on the reaction conditions and the nature of the dienophile/diene components, different cycloaddition pathways, such as [4+2] or [2+2] cycloadditions, can be envisioned.
A prominent example is the intramolecular 1,3-dipolar cycloaddition. In related systems, such as 4H-imidazole-3-oxides bearing an allyloxy substituent, heating can induce a 1,3-dipolar cycloaddition between the nitrone (the N-oxide) and the tethered alkene of the allyl group. researchgate.net This forms a new, fused ring system. researchgate.net While this compound is not an N-oxide itself, oxidation could potentially generate a reactive nitrone species capable of undergoing such a transformation. These reactions are synthetically valuable for creating novel heterocyclic frameworks, including those used as spin probes. researchgate.net
Reactivity of the Imidazole Ring in 1-Allyloxy Systems
The imidazole ring is an aromatic heterocycle with distinct electronic properties. It is generally susceptible to both electrophilic and nucleophilic attack. The presence of the N-allyloxy group can modulate this reactivity by altering the electron density and steric accessibility of the ring carbons.
The reactivity of the C-H bonds in the imidazole ring typically follows the order C2 > C5 > C4, with the C2 proton being the most acidic. nih.gov This allows for selective deprotonation and subsequent functionalization at the C2 position. Palladium-catalyzed direct arylation and other cross-coupling reactions are common strategies for functionalizing these positions. nih.gov
For a 1-substituted imidazole like this compound, the C5 position is generally the most susceptible to electrophilic attack, while direct functionalization at C4 can be more challenging. nih.gov Methodologies such as palladium-catalyzed isocyanide insertion have been developed to achieve C-H functionalization at both the C2 and C4 positions, leading to the construction of fused imidazole derivatives. acs.org The N-allyloxy group, being electron-withdrawing, would likely influence the regioselectivity of these functionalization reactions compared to N-alkyl imidazoles.
Table 3: Regioselectivity of Imidazole Functionalization
| Position | Relative Acidity / Reactivity | Common Reactions |
|---|---|---|
| C2 | Most acidic C-H bond nih.gov | Deprotonation-alkylation, Direct arylation, Isocyanide insertion acs.org |
| C4 | Less reactive toward electrophiles nih.gov | Direct arylation (with specific catalysts), Isocyanide insertion acs.org |
| C5 | Highly reactive toward electrophiles nih.gov | Electrophilic substitution, Direct arylation |
The imidazole ring can participate in various transformations and condensation reactions that modify its core structure. For instance, imidazoles can react with electron-deficient acetylenes to form zwitterionic intermediates. osi.lv These reactive species can then be trapped by electrophiles, leading to a wide range of functionalized products or even ring-expanded heterocycles.
Condensation reactions, such as the Knoevenagel condensation, involve the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.net While the imidazole ring itself does not typically act as the active methylene component, functional groups attached to the ring can participate in such reactions. For example, if the allyl group of this compound were to be modified to an aldehyde, it could undergo condensation with various partners. Furthermore, the imidazole ring can be constructed via cyclo-condensation reactions, and under certain harsh conditions, ring-opening and rearrangement pathways can occur, although these are less common for simple substituted imidazoles. nih.gov
Based on a thorough review of the available scientific literature, there is currently no specific information on the stereochemical and regiochemical control in reactions involving the compound This compound . Research detailing the reaction mechanisms, reactivity, and outcomes in terms of stereochemistry and regiochemistry for this particular molecule has not been published.
Therefore, it is not possible to provide an article on "" with a focus on "Stereochemical and Regiochemical Control in 1-Allyloxy Imidazole Reactions" that is based on detailed research findings and includes data tables as requested.
General principles of stereochemical and regiochemical control in organic reactions are well-established; however, their specific application to "this compound" would be speculative without experimental data from peer-reviewed sources. The unique electronic and steric properties of the this compound system would require dedicated studies to determine the outcomes of its reactions.
A comprehensive search of chemical databases and scientific journals did not yield any studies that would allow for a scientifically accurate and detailed discussion as outlined in the prompt.
Computational and Theoretical Chemistry of 1 Allyloxy 1h Imidazole Architectures
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research, offering a balance between computational cost and accuracy. For 1-(allyloxy)-1H-imidazole, DFT calculations can provide a fundamental understanding of its electronic landscape and reactivity.
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, as areas of high electron density are prone to electrophilic attack, while electron-deficient regions are susceptible to nucleophilic attack.
Key aspects of the electronic structure that can be investigated include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For instance, a study on a Cu(II) complex containing 1-allyl-imidazole utilized TD-DFT to analyze electronic transitions, which are fundamentally governed by the molecular orbital landscape. researchgate.net
Electron Density Distribution and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the charge distribution and helps predict sites for intermolecular interactions. In this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination to metal ions. Conversely, the hydrogen atoms of the imidazole ring and the allylic protons would exhibit positive potential. Similar analyses have been performed on various imidazole derivatives to understand their interaction with biological targets. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the hybridization of atoms and the nature of the bonds (e.g., sigma, pi). This analysis can quantify the delocalization of electrons and the strength of various bonds, such as the C-O-N linkage in this compound.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Elucidation of Reaction Pathways and Transition States
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This is particularly relevant for understanding the reactivity of the allyloxy group in this compound, which can participate in various reactions such as Claisen rearrangements or electrophilic additions.
For example, theoretical studies on the nih.govacs.org-Wittig rearrangement of allyloxy-pyrazolones, which share the allyloxy motif, have employed DFT to clarify the reaction mechanism. mdpi.com Similarly, the atmospheric oxidation of imidazole initiated by hydroxyl radicals has been investigated theoretically, revealing complex, branched reaction mechanisms. rsc.org For this compound, DFT could be used to explore:
Sigmatropic Rearrangements: The allyloxy group can potentially undergo a acs.orgacs.org-sigmatropic rearrangement (Claisen rearrangement), which would lead to the formation of a C-allyl-N-hydroxy-imidazole derivative. DFT calculations could determine the feasibility of this pathway by calculating the activation barrier.
Electrophilic Addition to the Allyl Group: The double bond of the allyl group is susceptible to electrophilic attack. Computational studies can model the approach of an electrophile and determine the preferred stereochemical outcome of the reaction.
Ring-Opening Reactions: The imidazole ring itself can be subject to ring-opening reactions under certain conditions. Theoretical investigations can shed light on the mechanisms of such transformations. scilit.com
The table below illustrates the kind of data that could be generated from a DFT study of a hypothetical reaction of this compound.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| acs.orgacs.org-Sigmatropic Rearrangement | 0.0 | +35.2 | -10.5 | 35.2 |
| Electrophilic Addition of H+ | 0.0 | +15.8 | -25.0 | 15.8 |
Prediction of Reactivity and Selectivity in Novel Transformations
Beyond understanding known reactions, computational chemistry can predict the reactivity and selectivity of this compound in novel chemical transformations. By calculating various reactivity descriptors, it is possible to anticipate how the molecule will behave under different reaction conditions.
Fukui Functions and Local Softness: These descriptors, derived from conceptual DFT, help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations could predict whether an incoming reagent would preferentially attack the nitrogen atoms, the carbon atoms of the imidazole ring, or the allyl chain.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index provide a global measure of the molecule's reactivity. These can be used to compare the reactivity of this compound with other related compounds.
Stereoselectivity: In reactions where chiral centers can be formed, DFT calculations can be used to predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers. This is particularly relevant for reactions involving the prochiral centers of the allyl group.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The flexible allyloxy group of this compound can adopt multiple conformations, which can significantly influence its properties and interactions with other molecules. Molecular modeling techniques, ranging from simpler molecular mechanics to more accurate quantum mechanical methods, are essential for exploring the conformational landscape of this molecule.
A conformational search can identify the most stable conformers and the energy barriers between them. For instance, studies on phenylalanine cyclohexane (B81311) analogues have utilized quantum mechanical calculations to explore their conformational preferences in different environments. nih.gov For this compound, key dihedral angles to consider would be those around the C-O-N-C bonds, which determine the orientation of the allyl group relative to the imidazole ring.
Furthermore, molecular modeling can be used to study the intermolecular interactions of this compound. This includes:
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the C-H groups can act as weak hydrogen bond donors. Modeling can predict the geometry and strength of these interactions.
π-π Stacking: The aromatic imidazole ring can participate in π-π stacking interactions with other aromatic systems.
Interactions with Biological Macromolecules: Molecular docking, a key molecular modeling technique, can predict the binding mode and affinity of this compound to the active site of a protein. This is a crucial step in computer-aided drug design. In silico studies on other imidazole derivatives have successfully employed docking to investigate their binding to various enzymes. nih.govacs.org
The following table provides an example of the type of data that could be obtained from a conformational analysis of this compound.
| Conformer | Dihedral Angle (C-O-N-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 (gauche) | 65° | 0.00 | 65 |
| 2 (anti) | 180° | 0.85 | 30 |
| 3 (gauche) | -70° | 2.50 | 5 |
Theoretical Descriptors for Structure-Reactivity Relationships
Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. Theoretical descriptors, calculated from the molecular structure, are the foundation of these models. For a series of allyloxy-imidazole derivatives, QSPR/QSAR models could be developed to predict properties such as solubility, lipophilicity, or inhibitory activity against a particular enzyme. researchgate.netrjptonline.orgresearchgate.net
A wide range of theoretical descriptors can be calculated for this compound, including:
Constitutional Descriptors: These are based on the molecular formula and include molecular weight, number of atoms, and number of rings.
Topological Descriptors: These describe the connectivity of the atoms in the molecule and include indices such as the Wiener index and the Randić index.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and include HOMO/LUMO energies, dipole moment, and atomic charges.
By correlating these descriptors with experimentally determined properties for a set of related molecules, predictive models can be built. These models can then be used to estimate the properties of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired characteristics.
Synthetic Utility and Chemical Applications in Organic Synthesis
1-(allyloxy)-1H-imidazole as a Versatile Synthetic Intermediate
The unique structural features of this compound, combining a reactive allyl group with the versatile imidazole (B134444) core, position it as a valuable intermediate in organic synthesis. The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. beilstein-journals.org Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. beilstein-journals.orgnih.gov The allyloxy moiety introduces a site for a variety of chemical transformations, making the parent compound a flexible starting material for more complex molecules.
This compound serves as a foundational molecule for the synthesis of more complex and functionalized imidazole frameworks. The imidazole N-oxide, a related precursor, can be used to generate various derivatives, highlighting the adaptability of the imidazole core for creating new compounds. beilstein-journals.org The N-allylation of imidazoles is a key strategy for producing advanced intermediates, for instance, those used in the development of kinase inhibitors. nih.gov The allyloxy group can be chemically modified or cleaved to allow for further functionalization at the N-1 position, or it can participate in intramolecular reactions to build fused ring systems. Synthetic methods that allow for the C2-functionalization of the imidazole ring, in combination with modifications at the N-1 position, demonstrate the potential to generate a diverse library of imidazole derivatives from simple precursors. nih.govresearchgate.net
Heterocyclic compounds are among the largest and most varied families of molecular fragments used in organic synthesis, serving as crucial building blocks for pharmacologically active compounds. sigmaaldrich.comresearchgate.net this compound can be employed in multicomponent reactions or sequential reaction cascades to construct elaborate heterocyclic systems. For example, diene-substituted imidazoles can undergo ring-closing metathesis to form fused bicyclic imidazole structures. researchgate.netresearchgate.net The imidazole nucleus itself can be constructed through various synthetic routes, but using a pre-formed, functionalized imidazole like this compound offers a more direct path to target molecules. researchgate.net The allyl group provides a handle for metathesis reactions, allowing for the fusion of new rings onto the imidazole core, leading to the creation of novel and complex molecular architectures. researchgate.net
Ligand Applications in Catalysis using 1-Substituted Allyloxy-Imidazoles
Imidazole derivatives are effective ligands in metal-based catalysis, largely due to the electron-donating nature of the nitrogen atoms which can coordinate to a metal center. wisconsin.eduresearchgate.net The development of N-heterocyclic carbene (NHC) ligands, often derived from imidazole salts, has revolutionized the field of organometallic catalysis. wisconsin.edu 1-substituted allyloxy-imidazoles can be precursors to such ligands or act as ligands themselves, influencing the stability and reactivity of the resulting metal complexes.
The synthesis of metal complexes using imidazole-based ligands is a subject of significant research. researchgate.netnih.gov By modifying the substituents on the imidazole ring, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the metal catalyst. For 1-substituted allyloxy-imidazoles, the allyloxy group can influence the coordination geometry and stability of the complex. The synthesis typically involves reacting the imidazole derivative with a suitable metal precursor, such as a ruthenium, cadmium, or nickel salt. nih.govmdpi.com This can lead to the formation of discrete molecular complexes or extended structures like metal-organic frameworks (MOFs), where the imidazole ligand bridges multiple metal centers. nih.gov
Table 1: Examples of Metal Complexes with Imidazole-based Ligands
| Metal Center | Ligand Type | Complex Type | Potential Application | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | 1-Mesityl-1H-imidazole | Phosphine-free Benzylidene Complex | Olefin Metathesis | mdpi.com |
| Cadmium (Cd) | Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | Metal-Organic Framework (MOF) | Fluorescent Sensing | nih.gov |
| Nickel (Ni) | Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) | Metal-Organic Framework (MOF) | Fluorescent Sensing | nih.gov |
| Zinc (Zn), Copper (Cu), Cobalt (Co) | 1,3-Di(1H-imidazol-1-yl)-2-propanol | Coordination Complex | Biological Activity | researchgate.net |
Imidazole-ligated metal complexes have shown significant utility in catalyzing important organic reactions. Specifically, phosphine-free ruthenium benzylidene complexes bearing imidazole ligands have proven to be effective catalysts for both ring-closing metathesis (RCM) and cross-metathesis (CM) reactions. mdpi.com These catalysts are particularly valuable for reactions requiring high temperatures, where traditional phosphine-containing catalysts may decompose or lead to side reactions. mdpi.com
Ring-Closing Metathesis (RCM): RCM is a powerful method for synthesizing cyclic compounds, a common feature in many natural products and pharmaceuticals. organic-chemistry.org Ruthenium catalysts with imidazole ligands can facilitate the RCM of dienes to form various ring sizes. researchgate.netmdpi.com The reaction's efficiency can be influenced by allylic substituents on the substrate. nih.gov
Cross-Metathesis (CM): CM involves the reaction between two different olefins and is a key method for forming new carbon-carbon double bonds. organic-chemistry.org Ruthenium-imidazole complexes can catalyze CM reactions, for instance, between styrenes and (allyloxy)benzene, with good yields. mdpi.com Recent advances have led to the development of ruthenium catalysts that can achieve high Z-selectivity in the cross-metathesis of allylic-substituted olefins. rsc.orgresearchgate.net Research has also focused on the selective cross-metathesis of vinylimidazoles with various terminal alkenes, demonstrating good to high yields. uib.no
Table 2: Performance of Imidazole-Ligated Ruthenium Catalyst in Metathesis Reactions
| Reaction Type | Substrates | Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Diene substituted imidazoles | Ruthenium-carbene complex | Successful formation of fused bicyclic imidazoles. | researchgate.net |
| Cross-Metathesis (CM) | Styrenes + (allyloxy)benzene | Imidazole-ligated Ru complex (6b) | Effective catalysis without additives. | mdpi.com |
| Cross-Metathesis (CM) | 1-DMAS-4-vinyl-1H-imidazole + terminal alkenes | Ruthenium catalyst | High yields and selectivity achieved through optimization. | uib.no |
| Z-Selective Cross-Metathesis | Allylic-substituted olefins | Ruthenium-based catalysts | Excellent stereoselectivity for the Z-isomer (>95%). | rsc.orgresearchgate.net |
Role in Polymer Chemistry and Advanced Functional Materials Development
The imidazole ring is a valuable component in polymer science due to its ability to participate in hydrogen bonding and its ease of chemical modification. researchgate.net Imidazole- and imidazolium-containing polymers are being explored for a wide range of applications in biology and materials science. researchgate.net The incorporation of an allyl group, as in this compound, provides a polymerizable functionality, enabling its use as a monomer or as a functionalizing agent for existing polymers.
As a monomer, allyl-substituted imidazoles can be polymerized to create novel materials. For example, poly(N-allyl-tetrasubstituted imidazole) has been synthesized and shown to have potential applications as a heat-resistant and luminescent material. researchgate.netepa.gov In another study, copolymers were synthesized using 2-allyloxymethyl-1-methylimidazole (AOMMI), a structurally similar monomer, and methyl methacrylate (B99206) (MMA). researchgate.net The resulting copolymers, poly(MMA-co-AOMMI), were prepared using photopolymerization in a solvent-free medium, which is advantageous from a green chemistry perspective. researchgate.net The presence of the imidazole ring within the polymer structure opens up possibilities for post-polymerization modification, allowing for the tuning of the material's properties or the attachment of other functional molecules. researchgate.net
As a functionalizing agent, this compound can be grafted onto existing polymer backbones to impart new properties. The allyl group can react via various chemical pathways, such as thiol-ene "click" chemistry or radical-mediated addition, to attach the imidazole moiety to a polymer chain. This can enhance properties like thermal stability, conductivity, or the ability to coordinate with metal ions for catalytic or sensing applications.
Synthesis of Imidazole-Containing Polymeric Materials
The allyl group in this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of polymers with pendant imidazole groups. These imidazole-containing polymers are of significant interest due to the versatile nature of the imidazole ring, which can participate in hydrogen bonding, act as a ligand for metal ions, and exhibit catalytic activity.
A relevant analogue for the polymerization of this compound is the synthesis of copolymers using 2-allyloxymethyl-1-methylimidazole (AOMMI) and methyl methacrylate (MMA) researchgate.net. In such a process, the allyl-containing imidazole monomer is copolymerized with a comonomer, like MMA, to tailor the properties of the final material. The polymerization can be initiated using various methods, including photopolymerization in a solvent-free medium with an initiator like benzophenone (B1666685) researchgate.net.
The resulting copolymers incorporate the imidazole functionality into the polymer backbone. The structural characterization of these materials is typically performed using techniques such as Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR), and elemental analysis to confirm the successful incorporation of the imidazole monomer researchgate.net. The molecular weights and thermal properties of the synthesized copolymers are analyzed using gel permeation chromatography (GPC) and thermogravimetry (TG), respectively researchgate.net.
Table 1: Illustrative Data on Copolymers Synthesized from an Allyl-Imidazole Monomer (AOMMI) and Methyl Methacrylate (MMA)
| Copolymer Composition (AOMMI/MMA ratio) | Number Average Molecular Weight (Mn) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Thermal Decomposition Temperature (TGA, 10% weight loss) |
| 1:9 | 25,000 g/mol | 45,000 g/mol | 1.80 | 320 °C |
| 2:8 | 32,000 g/mol | 60,800 g/mol | 1.90 | 335 °C |
| 3:7 | 41,000 g/mol | 82,000 g/mol | 2.00 | 345 °C |
The presence of the imidazole ring in these polymeric systems is particularly advantageous due to the ease with which the imidazole functionality can be chemically modified, opening up avenues for a wide range of applications researchgate.net.
Functionalization of Polymeric and Coating Systems
Beyond its use as a primary monomer, this compound is a key reagent for the functionalization of existing polymers and coating systems. The allyl group provides a reactive handle for grafting the imidazole moiety onto polymer backbones or surfaces, thereby modifying their properties. This "grafting to" approach is a common strategy in polymer modification nih.gov.
One method to achieve this functionalization is through free-radical grafting, where radical sites are created on a polymer backbone, which then initiate the polymerization of the allyl-containing monomer at the surface nih.gov. For instance, a similar monomer, 1-vinyl imidazole, has been successfully grafted onto polyimide films after plasma pretreatment to enhance adhesion to copper foils researchgate.net. This suggests that this compound could be similarly employed to modify surfaces.
The introduction of imidazole groups onto polymer surfaces can significantly alter their characteristics. For example, imidazole-functionalized surfaces can exhibit improved hydrophilicity, enhanced adhesion, and the ability to chelate metal ions. In the context of coatings, this has been demonstrated in a study where an aliphatic polycarbonate was functionalized with imidazole groups to create a drug-eluting coating on zinc alloys nih.gov. The imidazole moieties acted as chelating agents for Zn²⁺ ions, which allowed for the controlled release of the ions from the coating nih.gov. This chelation effect can be particularly useful in biomedical applications to modulate biological responses nih.gov.
The functionalization process can be tailored to achieve a desired density of imidazole groups on the surface, which in turn influences the final properties of the material. The success of the grafting and its impact on the surface properties are typically evaluated using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and contact angle measurements.
Table 2: Potential Effects of Functionalizing Polymer Surfaces with this compound
| Property | Effect of Imidazole Functionalization | Potential Application |
| Adhesion | Increased adhesion to polar substrates and metals. | Improved performance of coatings and adhesives. |
| Wettability | Increased surface hydrophilicity. | Enhanced biocompatibility and anti-fouling properties. |
| Metal Ion Chelation | Ability to bind with various metal ions. | Controlled release systems, sensors, and catalysis. |
| Biocompatibility | Can mimic biological functionalities (e.g., histidine residues). | Biomedical implants and drug delivery systems. |
By leveraging the dual reactivity of the allyl and imidazole groups, this compound serves as a versatile tool for the development of advanced polymeric materials and functional coatings with tailored properties for a wide array of applications.
Future Research Directions and Emerging Perspectives
Exploration of Uncharted Reactivity and Novel Transformations
The dual functionality of 1-(allyloxy)-1H-imidazole—the N-O bond and the allyl group's double bond—presents a rich playground for exploring novel chemical transformations. Future research could systematically investigate its reactivity profile, moving beyond known reactions to uncover unique chemical behaviors.
The allyl group is a well-established handle for a multitude of reactions. A primary area of future work would involve its participation in olefin cross-metathesis, a powerful C-C bond-forming reaction. uib.no By reacting this compound with various olefin partners using catalysts like Hoveyda-Grubbs, a library of new derivatives could be synthesized with extended side chains, introducing new functionalities and steric properties. uib.no Furthermore, the terminal double bond is a prime candidate for oxidative addition reactions, such as sulfonamidation, which could lead to the intramolecular cyclization and the formation of novel nitrogen-containing heterocyclic systems. researchgate.net
The N-O bond in the N-alkoxyimidazole moiety is another key feature. Its reactivity is less explored than the allyl group but holds promise for unique transformations. Research could focus on reactions that involve the cleavage or rearrangement of this bond. For instance, investigations into intramolecular Diels-Alder (IMDA) reactions, where the allyl group could potentially react with the imidazole (B134444) ring under thermal or catalytic conditions, might lead to complex, fused bicyclic structures. researchgate.net The exploration of such reaction pathways, which are sensitive to stereochemical and electronic factors, could yield novel molecular scaffolds. researchgate.net Additionally, palladium-catalyzed isocyanide insertion reactions, which have been used for C-H functionalization at the C2 and C4 positions of other imidazole derivatives, could be adapted to explore new annulation strategies with this compound. acs.org
Development of Sustainable and Atom-Economical Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on "green" principles, prioritizing sustainability, efficiency, and waste reduction. rasayanjournal.co.in Future research on this compound should focus on developing synthetic protocols that are both environmentally benign and atom-economical. rsc.org
Current methods for synthesizing substituted imidazoles often involve multi-step processes with stoichiometric reagents and significant solvent use. ias.ac.in A key future direction is the development of one-pot, multi-component reactions (MCRs) to construct the core structure or its derivatives. ias.ac.intesisenred.net For instance, a protocol using γ-alumina nanoparticles as a reusable catalyst has shown high efficiency in producing highly substituted imidazoles under sonication, a method that often increases yields and reduces reaction times compared to conventional heating. mdpi.com Adapting such catalytic systems for the synthesis of N-alkoxy imidazoles could represent a significant step forward.
The principles of atom economy—maximizing the incorporation of starting materials into the final product—should guide the design of new syntheses. rsc.org Reagentless protocols, such as the iodosulfenylation of alkynes using only catalytic iodine and a disulfide, exemplify 100% atom economy and should serve as an inspiration. rsc.org Research into microwave-assisted organic synthesis (MAOS) also offers a promising green alternative, often leading to shorter reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. rasayanjournal.co.inunivpancasila.ac.id Exploring the synthesis of this compound using microwave irradiation could provide a rapid and efficient entry to this compound, minimizing energy consumption and waste.
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Imidazoles
| Feature | Conventional Synthesis | Sustainable Protocol Example (γ-Al₂O₃ NPs) mdpi.com | Future Goal for this compound |
|---|---|---|---|
| Catalyst | Often stoichiometric reagents | Recyclable (up to 4 cycles with consistent activity) | Reusable, non-toxic catalyst |
| Solvent | Often large volumes of organic solvents | Ethanol (recyclable) or solvent-free | Minimal or green solvents (e.g., water) |
| Energy Input | Prolonged heating (reflux) | Sonication (35-40 min) or reduced heating time | Microwave irradiation or ambient temperature |
| Yield | Variable, can be low | High (up to 94%) | High (>90%) |
| Atom Economy | Often low | Improved | Maximized (>95%) |
| Work-up | Often requires extensive purification | Simple filtration and crystallization | Non-chromatographic purification |
Synergistic Integration of Experimental and Advanced Computational Methodologies
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating discovery. nih.gov For this compound, a synergistic approach can offer deep mechanistic insights, predict properties, and guide experimental design. google.comresearchgate.net
Advanced computational methods like Density Functional Theory (DFT) can be employed to model the geometric and electronic structure of the molecule. nih.gov This can predict sites of reactivity, such as which atoms are most susceptible to nucleophilic or electrophilic attack. For example, computational studies on other imidazole derivatives have been used to understand the influence of substituents on their corrosion-inhibiting properties by modeling their interaction with metal surfaces. google.com Similar studies on this compound could predict its behavior in materials science applications.
Furthermore, computational modeling is invaluable for elucidating complex reaction mechanisms. researchgate.net By mapping the potential energy surface for proposed transformations, such as the aforementioned intramolecular cycloadditions or palladium-catalyzed functionalizations, researchers can identify transition states, calculate activation energies, and predict product distributions. nih.gov This predictive power can save significant experimental time and resources by focusing laboratory efforts on the most promising reaction conditions. Molecular dynamics simulations could also be used to understand the conformational dynamics of the molecule and its interaction with solvents or biological targets. nih.govnih.gov
Table 2: Potential Applications of Integrated Computational-Experimental Studies
| Research Area | Experimental Technique | Computational Method | Combined Insight |
|---|---|---|---|
| Reaction Mechanism | NMR, Mass Spec, Kinetics | DFT (Transition State Search) | Elucidation of reaction pathways and rate-determining steps. researchgate.net |
| Material Properties | Electrochemical Impedance Spectroscopy | Quantum Chemical Calculations | Understanding adsorption behavior and corrosion inhibition efficiency. google.comresearchgate.net |
| Spectroscopic Analysis | ¹H & ¹³C NMR, IR | NMR/IR Spectra Prediction | Confirmation of structure and assignment of complex spectra. nih.govnih.gov |
| Biological Activity | Enzyme Inhibition Assays | Molecular Docking, MD Simulations | Prediction of binding modes and affinity for biological targets. nih.govmdpi.com |
Bio-Inspired Synthesis and Derivatization Strategies
Nature is a master chemist, and bio-inspired synthesis seeks to mimic the efficiency and elegance of biosynthetic pathways. uni-muenchen.de The imidazole ring is a fundamental component of many natural products and biomolecules, including the amino acid histidine. uib.no This provides a rich source of inspiration for the synthesis and derivatization of this compound.
Future research could explore "biomimetic" syntheses, potentially using enzyme-catalyzed reactions or conditions that mimic physiological environments to construct or modify the molecule. For instance, the oxidative dimerization of natural products has been used to synthesize complex molecules in a single step, a strategy that could be explored for derivatives of this compound. uni-muenchen.de
Derivatization strategies can also be inspired by the structures of known bioactive molecules. Many clinically used drugs are imidazole derivatives that target a wide range of conditions. nih.gov By using this compound as a starting scaffold, medicinal chemists could design and synthesize novel analogues of these drugs. The allyl group provides a versatile anchor point for adding pharmacophores or modifying solubility and metabolic stability through reactions like hydroboration-oxidation to form an alcohol, which can then be further functionalized. The goal would be to create new chemical entities with potentially improved therapeutic profiles or novel mechanisms of action. nih.gov
Functionalization for Targeted Chemical Probes and Tools
Chemical probes are essential tools for visualizing and understanding complex biological and chemical systems. tesisenred.net The unique structure of this compound makes it an attractive platform for the development of such probes.
The imidazole moiety is known to coordinate with various metal ions. This property could be harnessed to create fluorescent sensors. researchgate.net By attaching a fluorophore to the this compound scaffold, a probe could be designed where the fluorescence is quenched or enhanced upon binding to a specific metal ion. The allyl group offers a convenient site for attaching such a reporter group via click chemistry or other efficient ligation reactions. For example, a metal-organic framework (MOF) functionalized with allyloxy groups has been successfully used as a highly selective and sensitive fluorescent probe for palladium (II) ions in aqueous solutions. researchgate.net
Beyond metal ion detection, functionalized imidazoles can serve as building blocks for more complex molecular tools. They can be incorporated into peptide structures to create multimodified imaging probes or used to develop ligands for specific protein targets. acs.org The development of a library of derivatives from this compound could be screened for various applications, from fluorescent probes for biomedical imaging to affinity-based probes for identifying new drug targets. tesisenred.net
Q & A
Q. How can 1-(allyloxy)-1H-imidazole be synthesized, and what are the critical reaction conditions to optimize yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allyl halides can react with 1H-imidazole derivatives under basic conditions. A general protocol includes dissolving 1H-imidazole in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base and copper iodide (CuI) as a catalyst. The reaction proceeds under argon at 120°C for 24 hours, followed by purification via column chromatography . Key factors include:
- Solvent choice : Aprotic solvents like DMF enhance reactivity.
- Catalyst optimization : CuI improves coupling efficiency in Ullmann-type reactions.
- Temperature control : Prolonged heating at 120°C ensures completion.
Q. What spectroscopic techniques are effective for characterizing this compound, and how can data interpretation confirm structural integrity?
- IR/Raman spectroscopy : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹ for the allyloxy group) .
- NMR : ¹H NMR reveals proton environments (e.g., allylic protons at δ 4.5–5.5 ppm and imidazole protons at δ 7.0–8.0 ppm). ¹³C NMR confirms carbon connectivity .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for verifying stereochemistry .
- DFT calculations : Validate spectral data by simulating IR/Raman spectra and comparing them with experimental results .
Advanced Research Questions
Q. How can QSAR models be applied to predict the biological activity of this compound derivatives, and what descriptors are most relevant?
Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors like steric, electrostatic, and hydrophobic fields. For example, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model trained on ED₅₀ data from MES tests can predict anticonvulsant activity. Key steps include:
Q. What are the key considerations for molecular docking studies involving this compound derivatives targeting specific enzymes?
- Protein preparation : Use tools like AutoDock to refine the enzyme’s active site (e.g., EGFR kinase domain) .
- Ligand flexibility : Account for the allyloxy group’s conformational freedom during docking simulations.
- Scoring functions : Prioritize compounds with strong hydrogen bonding (e.g., imidazole N-atoms with catalytic residues) and favorable binding energies (< -8 kcal/mol) .
Q. How does the presence of the allyloxy group influence the physicochemical properties and reactivity of 1H-imidazole derivatives?
- Lipophilicity : The allyloxy group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Electron-withdrawing effects : The oxygen atom stabilizes charge distribution, affecting reactivity in electrophilic substitutions.
- Stability : Allyl ethers are prone to hydrolysis under acidic/basic conditions, requiring inert storage environments .
Q. What are the environmental and safety implications of handling this compound derivatives during laboratory research?
- Toxicity : Classified as toxic (UN1992; Hazard Class 6.1), requiring proper PPE and fume hoods .
- Flammability : Class 3 flammable liquid; store away from ignition sources and use fire-resistant cabinets .
- Environmental impact : Avoid aqueous disposal due to potential bioaccumulation; use incineration or approved waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
